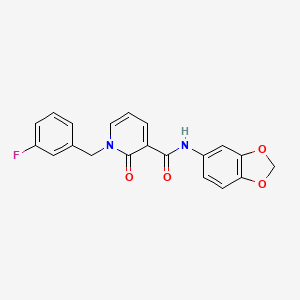
N-1,3-benzodioxol-5-yl-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H15FN2O4 and its molecular weight is 366.348. The purity is usually 95%.
BenchChem offers high-quality N-1,3-benzodioxol-5-yl-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-benzodioxol-5-yl-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Therapeutic Applications
Research has investigated derivatives of similar structures for their potential as therapeutic agents. For instance, dihydroxypyrimidine-4-carboxamides have been studied for their potent and selective inhibition of HIV integrase, which is crucial for AIDS treatment. These compounds demonstrate significant inhibitory effects on the HIV-integrase-catalyzed strand transfer process, highlighting their potential as antiviral agents with favorable pharmacokinetic properties in preclinical species (Pace et al., 2007).
Anticancer Activity
The compound's structural analogs, specifically those incorporating the benzamide group, have shown promising anticancer activities. For example, N-(ferrocenylmethyl)benzene-carboxamide derivatives exhibited cytotoxic effects on breast cancer cell lines, indicating the potential of such compounds in cancer therapy (Kelly et al., 2007).
Antimicrobial and Enzyme Inhibition
Further research into related compounds has revealed antimicrobial properties and enzyme inhibition capabilities. For instance, coumarin-3-carboxamides bearing tryptamine moiety have shown significant activity toward acetylcholinesterase (AChE), suggesting potential for treating diseases like Alzheimer's through enzyme inhibition (Ghanei-Nasab et al., 2016).
Neuroprotective Properties
Compounds with similar functional groups have been studied for their neuroprotective properties. Specifically, inhibitors of the Na+/Ca2+ exchange have demonstrated efficacy in protecting against neuronal cell damage, suggesting the relevance of such compounds in developing treatments for neurodegenerative disorders (Iwamoto & Kita, 2006).
Synthesis and Drug Development
The synthesis and structural characterization of related compounds have been critical in drug development, especially for understanding the molecular basis of their biological activities. For example, the synthesis and biological evaluation of novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives as anticancer agents have provided insights into designing more effective therapeutic agents (Vallri et al., 2020).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4/c21-14-4-1-3-13(9-14)11-23-8-2-5-16(20(23)25)19(24)22-15-6-7-17-18(10-15)27-12-26-17/h1-10H,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLOVPPVGCZSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

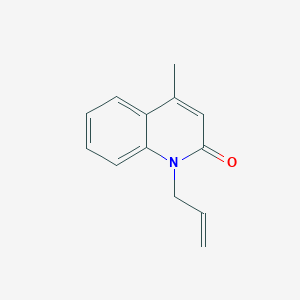
![6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole](/img/structure/B2764206.png)
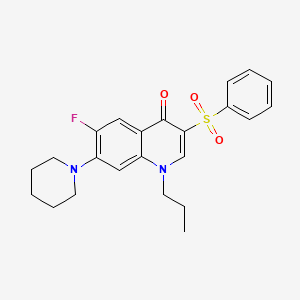
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2764209.png)
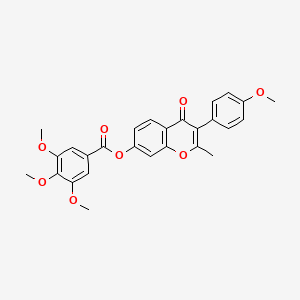
amine](/img/structure/B2764214.png)


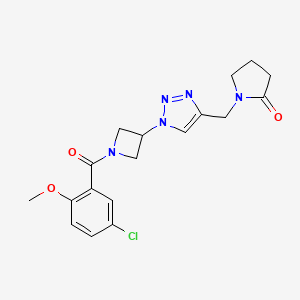
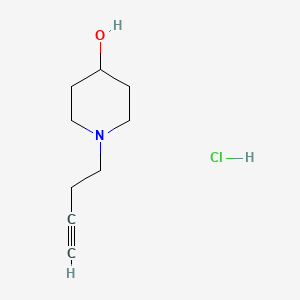

![2-((5-chlorothiophen-2-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2764226.png)

![8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764228.png)